molecular formula C19H22N2O2 B7191075 N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide

N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide

Cat. No.: B7191075
M. Wt: 310.4 g/mol
InChI Key: KZZWTVRLTJQWIX-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy-substituted tetrahydronaphthalene moiety and a dimethylpyridine carboxamide group. Its molecular formula is C18H22N2O2.

Properties

IUPAC Name

N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-12-8-13(2)18(20-11-12)19(22)21-16-6-4-15-10-17(23-3)7-5-14(15)9-16/h5,7-8,10-11,16H,4,6,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZWTVRLTJQWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NC2CCC3=C(C2)C=CC(=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 6-methoxy-1,2,3,4-tetrahydronaphthalene intermediate, which can be synthesized through the reduction of 6-methoxy-1-tetralone using sodium borohydride in methanol. This intermediate is then reacted with 3,5-dimethylpyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the carboxamide group may produce an amine derivative.

Scientific Research Applications

N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds in drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide involves its interaction with specific molecular targets. The methoxy and carboxamide groups can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine
  • (6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
  • (6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

Uniqueness

N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-3,5-dimethylpyridine-2-carboxamide is unique due to its combination of a methoxy-substituted tetrahydronaphthalene moiety and a dimethylpyridine carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

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